4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a phenyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyrrolo[2,1-c][1,2,4]triazole moiety
Preparation Methods
The synthesis of 4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis techniques. The synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination or other cyclization methods.
Attachment of the Pyrrolo[2,1-c][1,2,4]triazole Moiety: This can be achieved through cycloaddition reactions involving azides and alkynes.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or copper.
Scientific Research Applications
4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of scientific research applications:
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine include:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine core and have shown similar biological activities, particularly as kinase inhibitors.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit a range of biological activities, including antimicrobial and antitumor properties.
Imidazole Containing Compounds: These compounds are known for their antimicrobial potential and are structurally similar due to the presence of nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-2-5-18(6-3-1)19-13-22(24-16-23-19)29-15-17-8-11-27(12-9-17)14-21-26-25-20-7-4-10-28(20)21/h1-3,5-6,13,16-17H,4,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLUHRHEOBNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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